

Investigating the Magnetic Relaxation in Cobalt(II) Benzoate Trihydrate

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Compound of Interest		
Compound Name:	Cobalt dibenzoate	
Cat. No.:	B1582770	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cobalt(II) benzoate trihydrate, with the formula unit [Co(Bz)(H2O)2]Bz·H2O, presents a fascinating case study in molecular magnetism.[1][2][3] Structurally, it forms one-dimensional chains where Co(II) centers are triply linked by a syn-syn bridging benzoate and two aqua ligands.[1][2][3] This arrangement leads to significant ferromagnetic exchange coupling between the cobalt ions.[1][2][3] Paradoxically, the material undergoes a phase transition to an antiferromagnetic state at a Néel temperature (T_N) of 5.5 K.[1][2][3] Despite this antiferromagnetic ordering, the compound exhibits exceptionally slow magnetic relaxation, a characteristic typically associated with single-molecule magnets (SMMs) or single-chain magnets (SCMs).[1][2] This guide provides a comprehensive overview of its synthesis, structural characteristics, and the complex, multi-pathway magnetic relaxation dynamics that make it a compelling subject for research in molecular magnetism.

Data Presentation: Structural and Magnetic Properties

The quantitative data derived from experimental characterization of cobalt(II) benzoate trihydrate are summarized below.

Table 1: Crystallographic Data

Single-crystal X-ray diffraction performed at 173 K provides the following structural parameters. [1][3]



Parameter	Value
Empirical Formula	C0C14H16O7
Formula Weight (Mr)	355.20
Crystal System	Monoclinic
Space Group	12/a
a (Å)	6.2318(4)
b (Å)	34.130(3)
c (Å)	6.9115(4)
β (°)	95.703(7)
Volume (ų)	1462.72(17)
Z	4
Calculated Density (g/cm³)	1.613
Radiation	ΜοΚα (λ = 0.71073 Å)
CCDC Deposition Number	1536321

Table 2: DC Magnetic Properties

Direct current (DC) magnetic measurements reveal a transition from a ferromagnetically coupled paramagnetic phase to an antiferromagnetic phase.

Parameter	Value / Observation
Néel Temperature (T_N)	5.5 K
High-Temperature Behavior (T > 5.5 K)	Paramagnetic phase with strong ferromagnetic exchange coupling
Low-Temperature Behavior (T < 5.5 K)	Antiferromagnetic phase
Hysteresis Loop	Observed at T = 2.0 K with two lobes, despite zero remnant magnetization



Table 3: AC Magnetic Relaxation Parameters

Alternating current (AC) susceptibility measurements uncover complex slow magnetic relaxation dynamics, which are highly dependent on the applied external DC magnetic field.

Condition	Observed Channels	Relaxation Dynamics & Parameters
Zero DC Field (B_DC = 0)	Two	Low-Frequency (LF) Channel: Exceptionally slow relaxation with $\tau_LF > 1.6$ s. Data fitting yields τ_LF (2.1 K) = 14 s.[1][2]
High-Frequency (HF) Channel: Obeys the Orbach process at higher temperatures and the Raman process at lower temperatures.[1][2]		
Applied DC Field (B_DC = 0.1 T)	Three	The presence of a modest external field induces a third relaxation channel, indicating complex underlying dynamics. [1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of cobalt(II) benzoate trihydrate are crucial for reproducibility.

Synthesis of Single Crystals

The synthesis of cobalt(II) benzoate trihydrate is achieved through a direct reaction in an aqueous solution.[1][3]

 Reactants: 0.0975 g of solid cobalt(II) carbonate (CoCO₃, 0.82 mmol) and 0.1 g of solid benzoic acid (0.82 mmol) are used.



- Procedure: The reactants are placed in a beaker with 75 cm³ of water. The mixture is stirred and heated to boiling.
- Reaction: The solution is maintained at boiling for 3.5 hours, during which its color changes to pink.
- Crystallization: The hot solution is filtered to remove any unreacted solids and then left undisturbed for crystallization at room temperature.
- Product: Brown-green single crystals suitable for X-ray diffraction appear after approximately three weeks.

Single-Crystal X-ray Crystallography

Structural determination was performed using a single-crystal X-ray diffractometer.[1][3]

- Instrument: An Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire3 CCD detector was used.
- Radiation Source: Graphite-monochromated MoK α radiation (λ = 0.71073 Å) was employed.
- Temperature: Data was collected on a crystal sample maintained at a low temperature of 173(1) K.
- Data Analysis: The collected diffraction data was used for structure solution and refinement to yield the final crystallographic parameters listed in Table 1.

Magnetic Susceptibility Measurements

Both DC and AC magnetic measurements were conducted using a Quantum Design MPMS-XL7 SQUID magnetometer.

- Sample Preparation: A powdered sample is encapsulated in a gelatin holder for measurement.
- DC Measurements:



- The temperature dependence of the magnetic susceptibility was measured between 1.9 K
 and 300 K under an applied DC field of 0.1 T.
- Magnetization versus field data was collected at 2.0 K and 4.6 K with fields up to 7 T.
- All raw data were corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms.

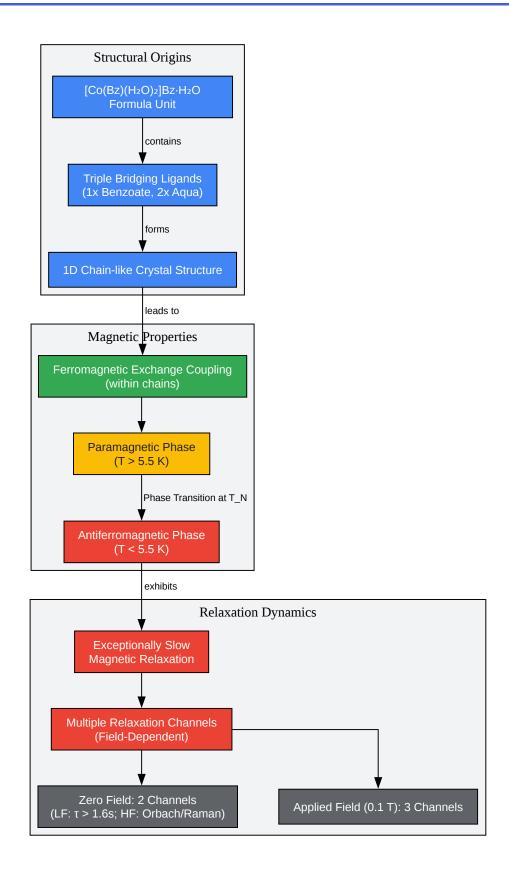
AC Measurements:

- Dynamic (AC) susceptibility was measured by applying a small oscillating magnetic field with an amplitude (B AC) of 0.38 mT.
- Measurements were performed over a frequency range of 0.1 Hz to 1500 Hz.
- The experiments were conducted under two conditions: in the absence of an external field (B_DC = 0 T) and with an applied static field (B_DC = 0.1 T) to probe the field-dependence of the relaxation dynamics.

Visualization of Pathways and Workflows Logical Pathway of Magnetic Phenomena

The diagram below illustrates the relationship between the material's unique crystal structure and its resulting complex magnetic behavior.





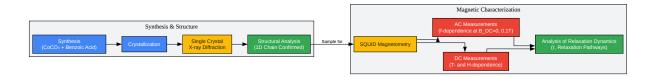
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Caption: Relationship from crystal structure to magnetic relaxation.



Experimental Workflow

This diagram outlines the systematic process of synthesizing and characterizing the magnetic properties of cobalt(II) benzoate trihydrate.



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Caption: Experimental workflow for synthesis and characterization.

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References

- 1. researchgate.net [researchgate.net]
- 2. Exceptionally slow magnetic relaxation in cobalt(ii) benzoate trihydrate Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Exceptionally slow magnetic relaxation in cobalt(ii) benzoate trihydrate Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03610A [pubs.rsc.org]
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